molecular formula C20H20O3 B290686 4-Benzoylphenyl cyclohexanecarboxylate

4-Benzoylphenyl cyclohexanecarboxylate

Cat. No. B290686
M. Wt: 308.4 g/mol
InChI Key: WPAUFFLEIDRADM-UHFFFAOYSA-N
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Patent
US04683241

Procedure details

The title compound was prepared from 6.0 g of 4-hydroxybenzophenone, 6.0 ml of cyclohexanecarbonyl chloride, pyridine (70 ml). Recrystallized from ethyl acetate-ethanol-water; M.P.~111°-112° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[CH:16]1([C:22](Cl)=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>N1C=CC=CC=1>[CH:16]1([C:22]([O:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[O:7])=[CH:14][CH:15]=2)=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Name
Quantity
6 mL
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallized from ethyl acetate-ethanol-water

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(=O)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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